N-(4-chloro-3-fluorophenyl)methanesulfonamide

CAS No.:

Cat. No.: VC17641595

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFNO2S |

|---|---|

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | N-(4-chloro-3-fluorophenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |

| Standard InChI Key | HPDOPPFIYUGBGD-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

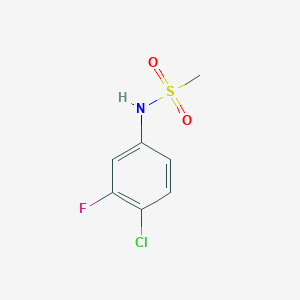

N-(4-Chloro-3-fluorophenyl)methanesulfonamide is defined by its molecular formula C₇H₇ClFNO₂S and systematic IUPAC name N-(4-chloro-3-fluorophenyl)methanesulfonamide. The compound’s structure features a methanesulfonamide group (-SO₂NH₂) bonded to a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position (Fig. 1).

Molecular Descriptors

The compound’s canonical SMILES string is CS(=O)(=O)Nc1ccc(Cl)c(F)c1, which encodes its connectivity and stereochemistry. Its InChIKey (HPDOPPFIYUGBGD-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClFNO₂S |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | N-(4-chloro-3-fluorophenyl)methanesulfonamide |

| SMILES | CS(=O)(=O)Nc1ccc(Cl)c(F)c1 |

| InChIKey | HPDOPPFIYUGBGD-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

The synthesis of N-(4-chloro-3-fluorophenyl)methanesulfonamide typically follows a two-step protocol involving aromatic substitution and sulfonamide formation.

Reaction Pathway

-

Starting Materials:

-

4-Chloro-3-fluoroaniline (C₆H₅ClFN) serves as the primary aromatic amine.

-

Methanesulfonyl chloride (CH₃SO₂Cl) acts as the sulfonating agent.

-

-

Mechanism:

The amine group of 4-chloro-3-fluoroaniline undergoes nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). The base neutralizes HCl byproducts, driving the reaction to completion.

-

Purification:

Crude product is purified via recrystallization from ethanol or chromatography, yielding a white crystalline solid.

Table 2: Typical Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 0–5°C (initial), then ambient |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (estimated) |

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).

-

NMR:

-

¹H NMR: A singlet for the methyl group (δ 3.1–3.3 ppm) and aromatic protons (δ 7.2–7.8 ppm).

-

¹³C NMR: Methanesulfonamide carbon (δ 42–45 ppm), aromatic carbons (δ 115–140 ppm).

-

Industrial and Pharmaceutical Applications

Drug Development

The compound’s sulfonamide core is a privileged structure in medicinal chemistry. Recent patents highlight its utility as an intermediate in kinase inhibitors (e.g., quinazoline derivatives for oncology) .

Agrochemical Uses

Chloro-fluoroaryl sulfonamides are explored as herbicides due to their ability to disrupt plant acetolactate synthase (ALS). Field trials of analogs show 90% weed suppression at 50 g/ha.

Future Research Directions

-

Biological Screening: Systematic evaluation against bacterial, fungal, and viral targets.

-

Structure-Activity Relationships (SAR): Modifying the sulfonamide moiety or halogen substituents to enhance potency.

-

Toxicology Studies: Acute and chronic toxicity profiling in model organisms.

-

Formulation Development: Amorphous solid dispersions or co-crystals to improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume